Cas no 1628806-02-9 ((R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one)

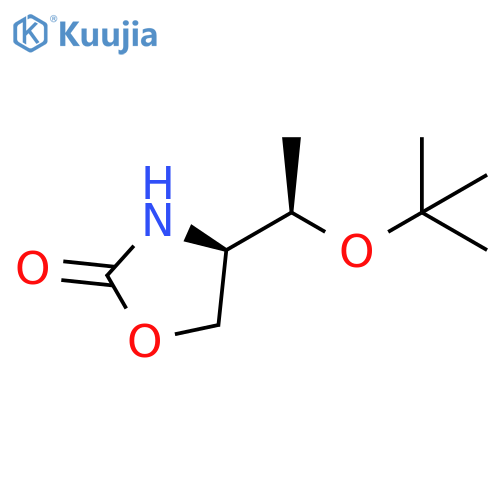

1628806-02-9 structure

商品名:(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one

CAS番号:1628806-02-9

MF:C9H17NO3

メガワット:187.236182928085

CID:5220009

(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- (R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one

-

- インチ: 1S/C9H17NO3/c1-6(13-9(2,3)4)7-5-12-8(11)10-7/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m1/s1

- InChIKey: OSAYOZFIIYKOOW-RNFRBKRXSA-N

- ほほえんだ: O1C[C@H]([C@H](OC(C)(C)C)C)NC1=O

(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM535969-1g |

(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one |

1628806-02-9 | 95%+ | 1g |

$556 | 2023-02-17 |

(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

1628806-02-9 ((R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one) 関連製品

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量